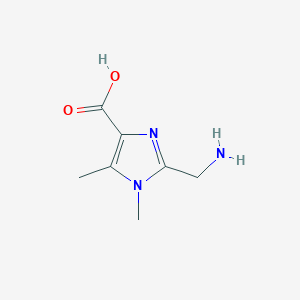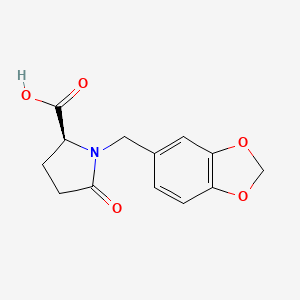
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- typically involves the reaction of L-Proline with a benzodioxole derivative under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as Rhodium (II) salts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like crystallization and purification to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Aplicaciones Científicas De Investigación
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The benzodioxole group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline derivatives: Compounds like L-Proline, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-hydroxy-,2-(4-morpholinyl)ethyl ester, cis- share structural similarities and may exhibit comparable biological activities.
Benzodioxole-containing compounds: Molecules such as 1-[(2E)-3-(1,3-Benzodioxol-5-yl)-2-(benzoylamino)-2-propenoyl]proline also feature the benzodioxole group and are studied for their unique properties.
Uniqueness
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- stands out due to its specific combination of the L-Proline backbone and the benzodioxole group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
669090-63-5 |
|---|---|
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
(2S)-1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c15-12-4-2-9(13(16)17)14(12)6-8-1-3-10-11(5-8)19-7-18-10/h1,3,5,9H,2,4,6-7H2,(H,16,17)/t9-/m0/s1 |
Clave InChI |
ALRFGMNPDJWCRG-VIFPVBQESA-N |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


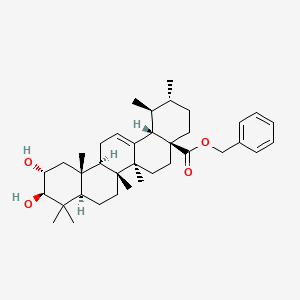
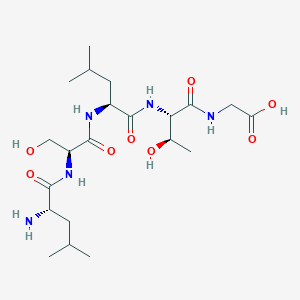
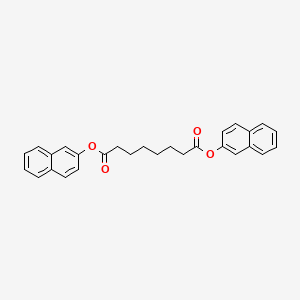

![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
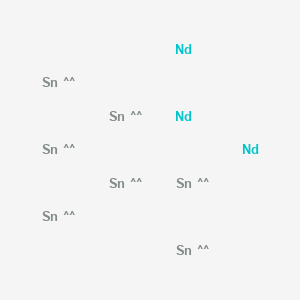
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
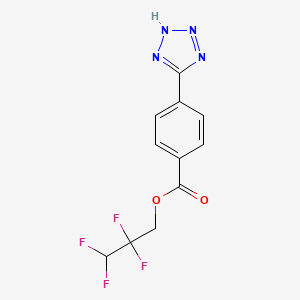
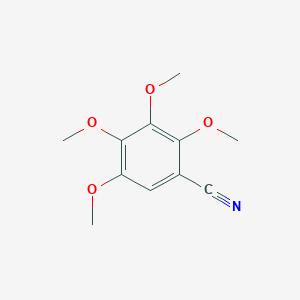
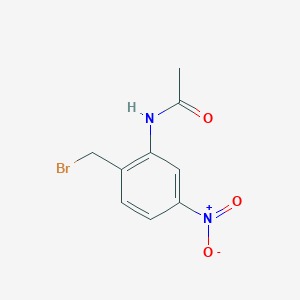
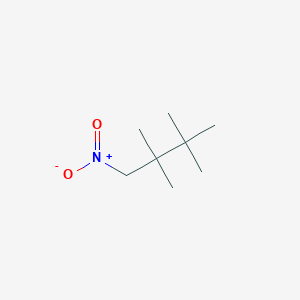
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

